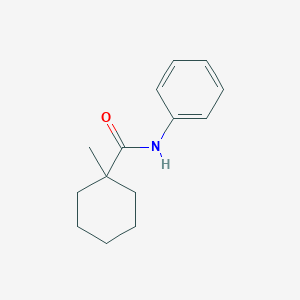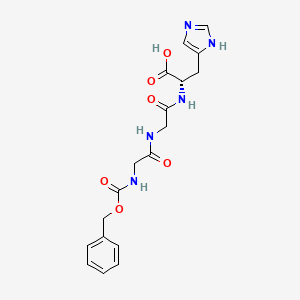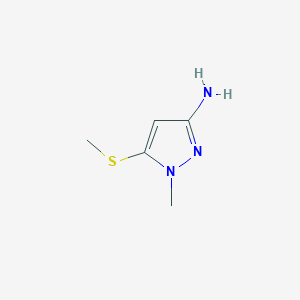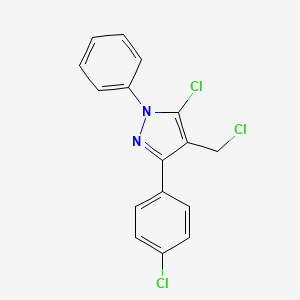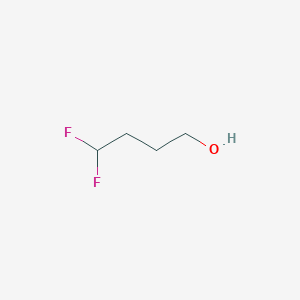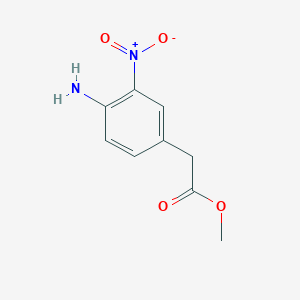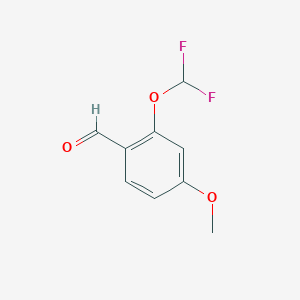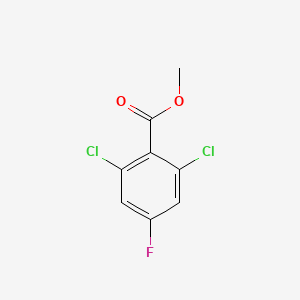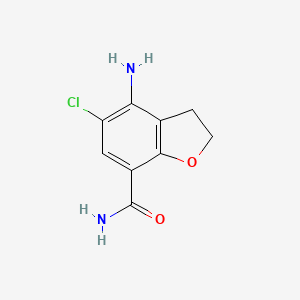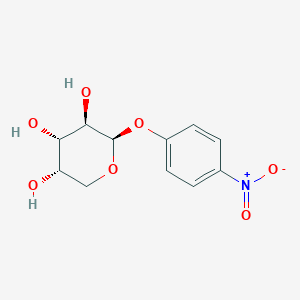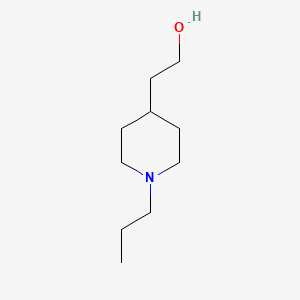
2-(1-Propylpiperidin-4-yl)ethan-1-ol
Übersicht
Beschreibung
“2-(1-Propylpiperidin-4-yl)ethan-1-ol” is a chemical compound that has been studied for its potential in scientific research. It has been mentioned in the context of poly (ADP-ribose) polymerase (PARP) inhibition .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been studied for their potential as poly (ADP-ribose) polymerase inhibitors . The study aimed to elucidate the structural features required for poly (ADP-ribose) polymerase inhibition and to obtain predictive 2D QSAR models to guide the rational synthesis of novel poly (ADP-ribose) polymerase inhibitors .Molecular Structure Analysis
The molecular formula of “this compound” is C10H21NO . The structure was minimized and optimized with the Merck molecular force field (MMFF) method .Wissenschaftliche Forschungsanwendungen
Synthesis and Modeling
- Synthesis of Derivatives : A three-step synthesis pathway has been employed for creating a library of 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone and 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethane-1,2-dione derivatives. These compounds have shown significant binding affinity in the [(3)H]ifenprodil competition binding assay, particularly ligand 35 with an IC50 of 5.5nM. They have also demonstrated potential as dual target neuroprotective agents due to their antioxidant effects (Gitto et al., 2014).
QSAR-Analysis for Antioxidants
- QSAR-Analysis for Antioxidant Activity : A study focused on the QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives for their antioxidant activities. The analysis revealed that antioxidant activity is influenced by several molecular descriptors such as molecular volume, lipophilicity, polarisation, and others. The study provided a basis for the de novo design of new potential antioxidants (І. Drapak et al., 2019).
Toxicokinetics and Analytical Toxicology
- In Vitro Toxicokinetics : Toxicokinetic studies on N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues) provided insights into drug-drug interactions, individual polymorphisms, and elimination routes. These findings are crucial for forensic and clinical toxicologists in the identification of substance abuse and intoxication cases (Richter et al., 2019).
Synthesis and Biological Evaluation
- Synthesis of Derivatives for Antimicrobial Study : A synthesis route led to the creation of compounds like 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one. These synthesized compounds were characterized and evaluated for their antimicrobial activities, showing excellent results (Sherekar et al., 2021).
Anticonvulsive and Cholinolytic Activities
- Anticonvulsive and Peripheral n-Cholinolytic Activities : Compounds synthesized from 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones displayed pronounced anticonvulsive and some peripheral n-cholinolytic activities, though they showed no antibacterial activity (Papoyan et al., 2011).
Antioxidant and Cholinergic Properties
- Potential in CNS Diseases : Research on 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones highlighted their potential for mitigating brain free radical damage while enhancing acetylcholine signaling. This is particularly relevant for diseases like Alzheimer’s (Banu et al., 2017).
Zukünftige Richtungen
The future directions of “2-(1-Propylpiperidin-4-yl)ethan-1-ol” could involve further exploration of its potential in scientific research, particularly in the context of poly (ADP-ribose) polymerase (PARP) inhibition . Its unique structure and properties make it an ideal candidate for drug discovery, molecular biology, and material science studies.
Eigenschaften
IUPAC Name |
2-(1-propylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-6-11-7-3-10(4-8-11)5-9-12/h10,12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGYSFOXQXRXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1422770.png)
![4-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1422771.png)
